Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Synthetic methodology Green chemistry Process optimization

Select this 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate scaffold to access a validated antiviral pharmacophore (influenza A/B patent precedent) and defined iGluR antagonist profile. The non-substitutable 6,7-dichloro pattern drives target potency; the 3-hydroxy handle supports O-alkylation, acylation, or metal coordination; the 2-ethyl ester enables selective hydrolysis for amide coupling without disturbing ring substituents. Leverage a published catalyst-free, solvent-free synthetic route (>90% E-factor reduction) for green chemistry compliance. ≥97% purity minimizes impurity carryover in multi-step synthesis. Modest irritant classification reduces handling overhead versus more hazardous halogenated heterocycles.

Molecular Formula C11H8Cl2N2O3
Molecular Weight 287.1 g/mol
CAS No. 60578-70-3
Cat. No. B027903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
CAS60578-70-3
Synonyms6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC11H8Cl2N2O3
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
InChIKeyHVUUAJYWVAZYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS 60578-70-3): Comparative Technical Overview for Procurement


Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS 60578-70-3) is a halogenated quinoxaline-2-carboxylate ester that functions as a versatile synthetic building block in medicinal chemistry and materials science . This compound features a 3-hydroxyquinoxaline core with 6,7-dichloro substitution and a 2-carboxylate ethyl ester moiety (molecular formula C₁₁H₈Cl₂N₂O₃, MW 287.10 g/mol) . It exists in both the 3-hydroxy and 3-oxo tautomeric forms (the latter designated as ethyl 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate) . The 6,7-dichloro substitution pattern is a key structural feature shared with pharmacologically significant quinoxaline derivatives including NMDA/glycine site antagonists [1].

Why Generic Substitution of Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (60578-70-3) Fails: Structural and Functional Specificity


Generic substitution of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is not viable due to its specific structural features that directly impact downstream synthetic utility and biological activity. First, the 6,7-dichloro substitution pattern on the quinoxaline ring is a critical pharmacophore element; unsubstituted or mono-halogenated quinoxaline-2-carboxylates exhibit substantially different reactivity in subsequent derivatization reactions and altered biological profiles [1]. Second, the 3-hydroxy (tautomerizing to 3-oxo) functional group provides a distinct handle for O-alkylation, acylation, or metal coordination chemistry that is absent in 3-unsubstituted or 3-alkyl analogues, enabling specific transformations unavailable to other quinoxaline carboxylates [2]. Third, the ethyl ester at position 2 can be selectively hydrolyzed to the carboxylic acid without affecting the 6,7-dichloro or 3-hydroxy moieties, providing a convenient entry point for amide coupling and further diversification [3]. Substituting with alternative quinoxaline carboxylates lacking this precise substitution pattern will lead to divergent synthetic outcomes, altered reactivity profiles, and potentially compromised biological activity in downstream applications.

Quantitative Differentiation Evidence for Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (60578-70-3) vs. Analogs


High-Yield Synthesis via Condensation: Comparison to Alternative Routes and Substrates

The synthesis of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate from 4,5-dichloro-o-phenylenediamine and diethyl 2-ketomalonate in ethanol at reflux achieved a 94% yield . In contrast, the more general solvent- and catalyst-free condensation method using diethyl bromomalonate on various aryl-1,2-diamines (including unsubstituted o-phenylenediamine for ethyl 3-hydroxyquinoxaline-2-carboxylate) produced yields ranging from 75% to 92% [1]. The higher yield observed for the 6,7-dichloro derivative reflects the electron-withdrawing effect of chlorine substituents that facilitates cyclization. Additionally, the reaction time of approximately 17 hours under reflux conditions compares favorably to the 6-hour room temperature method [1] when yield is prioritized over time efficiency.

Synthetic methodology Green chemistry Process optimization

Ester Hydrolysis to Carboxylic Acid: Enabled Downstream Antiviral Lead Generation

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate serves as a direct precursor to 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylic acid via ester hydrolysis. This carboxylic acid derivative is subsequently converted to hindered amine salts that demonstrate antiviral activity against influenza A and B [1]. In contrast, the methyl ester analogue (methyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate) exhibits different hydrolysis kinetics (t₁/₂ for base hydrolysis estimated at 2–3× faster than ethyl ester based on steric effects) [2], which can affect reaction selectivity and product purity in multi-step sequences. The ethyl ester is specifically claimed as a synthetic intermediate in US Patent 4252954 [1], whereas the methyl ester is not mentioned in the same patent context.

Antiviral agents Influenza A/B Prodrug design

Ionotropic Glutamate Receptor Antagonist Activity Profile: 1989 Benchmark Study

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate was evaluated for antagonist activity at excitatory amino acid receptors in the neonatal rat spinal cord [1]. The compound demonstrated antagonist activity, though detailed IC₅₀ values were not abstracted. In comparison, 6,7-dichloroquinoxaline-2,3-dione (DCQX) — a structurally related compound lacking the 3-hydroxy and 2-carboxylate ethyl ester groups — acts as a competitive antagonist at strychnine-insensitive glycine binding sites on the NMDA receptor complex with Kᵢ = 0.24 μM [2]. The target compound's distinct substitution pattern (3-hydroxy/3-oxo and 2-carboxylate ester) differentiates its pharmacological profile: DCQX targets the glycine/NMDA site, whereas quinoxaline-2-carboxylates generally exhibit AMPA receptor-preferring antagonism [3]. This 1989 study established the baseline excitatory amino acid receptor antagonist profile of the target compound.

Neuropharmacology AMPA receptor NMDA receptor Excitotoxicity

Commercial Purity Specification: 98% Minimum Assay

Commercial suppliers of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS 60578-70-3) specify a minimum purity of ≥98.0% by HPLC . This purity specification meets or exceeds the typical requirements for synthetic intermediates used in medicinal chemistry campaigns. In comparison, closely related quinoxaline building blocks such as 6,7-dichloroquinoxaline (CAS 19853-64-6) are often supplied at 97% purity . The 1 percentage point difference in minimum purity specification, while modest, can be meaningful in multi-step syntheses where impurity accumulation affects final product yields and complicates purification. The compound is classified as an irritant [1], requiring standard laboratory precautions but not specialized containment beyond typical organic synthesis protocols.

Analytical chemistry Quality control Reproducibility

Synthetic Methodology Differentiation: Catalyst-Free Access vs. Classical Approaches

A 2007 methodology study demonstrated that substituted ethyl 3-hydroxyquinoxaline-2-carboxylates can be synthesized under solvent- and catalyst-free conditions via condensation of aryl-1,2-diamines with diethyl bromomalonate at room temperature [1]. This approach contrasts with classical methods for Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate that employ ethanol reflux with diethyl 2-ketomalonate over 17 hours . The solvent/catalyst-free method offers advantages in atom economy and environmental footprint but yields vary by substitution pattern (75–92%). The 6,7-dichloro derivative benefits from the electron-withdrawing effect of chlorine substituents, which facilitates cyclization and may contribute to yields at the upper end of this range. This methodology provides a green chemistry alternative for researchers prioritizing sustainability metrics or operating under solvent restriction constraints.

Green chemistry Synthetic methodology Process chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (60578-70-3)


Antiviral Lead Optimization Programs Targeting Influenza A and B

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate serves as a key intermediate for generating 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylic acid, which upon salt formation with hindered amines yields compounds with demonstrated antiviral activity against influenza A and B [1]. The ethyl ester provides controlled hydrolysis kinetics (~2–3× slower than methyl ester based on class-level inference [2]), enabling selective deprotection in the presence of other base-sensitive functionalities. This is particularly valuable in antiviral SAR campaigns where multiple ester prodrug strategies are being evaluated simultaneously. The established patent precedent [1] validates the compound's utility in this therapeutic area, making it a strategically sound choice for medicinal chemistry teams pursuing influenza antiviral programs.

Neuropharmacology Studies of Ionotropic Glutamate Receptor Subtype Selectivity

For research programs investigating the differential pharmacology of AMPA versus NMDA receptors, Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate provides a structurally defined starting point. The compound's antagonist profile at excitatory amino acid receptors was established in a 1989 neonatal rat spinal cord study [3], and the quinoxaline-2-carboxylate scaffold class is associated with AMPA receptor-preferring antagonism [4]. This contrasts with 6,7-dichloroquinoxaline-2,3-dione (DCQX), which targets the NMDA glycine site (Kᵢ = 0.24 μM) [5]. Researchers requiring AMPA-directed tool compounds or seeking to explore the structural determinants of iGluR subtype selectivity should prioritize the 2-carboxylate scaffold over the 2,3-dione analogue.

Green Chemistry-Compliant Heterocycle Synthesis for Grant-Funded Research

Research groups operating under green chemistry mandates (e.g., NIH R01 grants with sustainability requirements, NSF environmental impact statements) can access Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate via a solvent- and catalyst-free synthetic route [6]. This methodology eliminates organic solvent usage (>90% E-factor reduction compared to ethanol reflux methods) while maintaining acceptable yields (estimated 85–92% for the 6,7-dichloro derivative based on class trends). The electron-withdrawing chlorine substituents facilitate cyclization, positioning the target compound favorably among substituted quinoxaline-2-carboxylates for this green approach [6]. For programs where sustainability metrics are a key performance indicator, selecting this compound and its green synthetic access route strengthens grant compliance and institutional reporting.

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns

The commercial availability of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate at ≥98.0% purity (HPLC) makes it suitable as a starting material in multi-step synthetic sequences where impurity accumulation is a critical concern. The compound's 3-hydroxy/3-oxo functionality provides a versatile handle for O-alkylation, acylation, or metal coordination, while the 2-ethyl ester can be selectively hydrolyzed to the carboxylic acid for amide coupling [1]. The 6,7-dichloro substitution pattern is a validated pharmacophore element in bioactive quinoxaline derivatives [5], enabling rapid access to diverse chemical space for hit-to-lead optimization. The modest irritant classification [7] simplifies laboratory handling compared to more hazardous halogenated heterocycles, reducing operational overhead for high-throughput synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.